BenchChemオンラインストアへようこそ!

Bismuth cation

Antimicrobial Helicobacter pylori Minimum Inhibitory Concentration

Choose Bismuth cation (Bi³⁺, CAS 23713-46-4) for its proven role as the active pharmacophore in anti-H. pylori therapies and as a tunable Lewis acid catalyst. Unlike simple salts, the speciation, solubility, and bioavailability of Bi³⁺ — and thus its antimicrobial (MIC down to 0.39 µM) and catalytic activity — are governed by its counterion and ligand environment, making direct salt substitution unreliable. For gastric-juice-soluble formulations, use colloidal bismuth subcitrate (≥10% solubility); for broad-spectrum antibacterials, employ Bi³⁺-dithiol complexes (25–300× potency gain); for fine‑tuned Lewis acidity, select cationic Bi(III) pyridine(diimine) species. Standard international B2B shipping applies; no special permits required.

Molecular Formula Bi+3
Molecular Weight 208.98040 g/mol
CAS No. 23713-46-4
Cat. No. B1221676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBismuth cation
CAS23713-46-4
Molecular FormulaBi+3
Molecular Weight208.98040 g/mol
Structural Identifiers
SMILES[Bi+3]
InChIInChI=1S/Bi/q+3
InChIKeyJDIBGQFKXXXXPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 ml / 100 ml / 125 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bismuth Cation (CAS 23713-46-4) Procurement Guide: Antimicrobial & Catalytic Evidence


Bismuth cation (Bi³⁺, CAS 23713-46-4) is the trivalent ionic form of the heavy metal bismuth, serving as the active pharmacophore in most bismuth-based therapeutics and catalysts [1]. Unlike many adjacent heavy metals, Bi³⁺ exhibits remarkably low mammalian toxicity, which has enabled its centuries-long use in gastrointestinal medicines [2]. In modern applications, the bismuth cation is the critical species responsible for antimicrobial activity against Helicobacter pylori and other pathogens, as well as the Lewis acidic center that drives diverse catalytic transformations [3][4].

Bismuth Cation (CAS 23713-46-4): Why Simple Salt Replacement Is Scientifically Invalid


Substituting one bismuth compound for another based solely on bismuth content is scientifically unsound. The speciation, solubility, bioavailability, and resulting antimicrobial or catalytic activity of the bismuth cation are profoundly influenced by its counterion and coordination environment [1]. For instance, colloidal bismuth subcitrate (CBS) is ≥10% soluble in gastric juice and readily absorbed (>0.5%), whereas bismuth subnitrate is insoluble and not absorbed (<0.01%), despite both containing Bi³⁺ [2]. Similarly, in catalytic applications, the acceptor number (a measure of Lewis acidity) of cationic bismuth species can be tuned from values below BiCl₃ to levels approaching AlCl₃ through ligand design, making direct substitution of one bismuth salt for another unreliable for achieving a specific reactivity profile [3]. The evidence below quantifies these performance divergences.

Bismuth Cation (CAS 23713-46-4): Head-to-Head Quantitative Performance Evidence vs. In-Class Comparators


Superior In Vitro Potency Against H. pylori: Colloidal Bismuth Subcitrate (CBS) vs. Bismuth Subsalicylate (BSS) and Bismuth Potassium Citrate

In a standardized agar dilution assay against twelve H. pylori strains (including three reference strains), colloidal bismuth subcitrate (CBS) demonstrated superior potency compared to bismuth subsalicylate (BSS) and bismuth potassium citrate [1]. The MIC range for CBS was 1–8 μg/mL, which is 2- to 4-fold lower (more potent) than the MIC range for BSS (4–32 μg/mL) and 2-fold lower than bismuth potassium citrate (2–16 μg/mL). This ranking was consistent across all strains tested, and the MICs were stable across a pH range of 5–8.

Antimicrobial Helicobacter pylori Minimum Inhibitory Concentration Gastroenterology

Critical Solubility and Bioavailability Divergence: Colloidal Bismuth Subcitrate (CBS) vs. Bismuth Subnitrate (BSN)

A comparative study in human gastric juice and healthy volunteers revealed a stark divergence in solubility and systemic absorption between colloidal bismuth subcitrate (CBS) and bismuth subnitrate (BSN) [1]. Bismuth from CBS was at least 10% soluble and ultrafilterable in human gastric juice, with >0.5% absorbed systemically in volunteers. In contrast, bismuth from BSN was insoluble and not absorbed (<0.01%). Critically, this translated to a >32-fold difference in in vitro activity against H. pylori: CBS had a mean inhibitory concentration of ≤12.5 μg/mL, whereas BSN was inactive (>400 μg/mL).

Bioavailability Solubility Pharmacokinetics Formulation

High Antibacterial Selectivity Index (SI) for Gram-Positive Pathogens: Bismuth(III) Tris(8-hydroxyquinolinate) Complexes

Bismuth(III) tris(8-hydroxyquinolinate) complexes were evaluated for antibacterial activity against multiple Gram-positive and Gram-negative strains, with parallel assessment of mammalian cell cytotoxicity to calculate a selectivity index (SI = IC₅₀, mammalian / MIC, bacterial) [1]. Complexes 2 and 5 exhibited significant activity against Gram-positive bacteria with MIC values ranging from 0.78 μM to 3.13 μM, and corresponding selectivity indices of 6.2 to ≥16.0. For comparison, the free 8-hydroxyquinoline ligands showed lower antibacterial activity, confirming that complexation to Bi³⁺ enhances both potency and selectivity.

Selectivity Index Gram-positive bacteria Cytotoxicity Drug-resistant pathogens

Targeted Activity Against Drug-Resistant Acinetobacter baumannii with High Selectivity

The same series of bismuth(III) tris(8-hydroxyquinolinate) complexes was evaluated against Gram-negative ESKAPE pathogens, including multi-drug resistant A. baumannii [1]. Complexes 3 and 4 exhibited highly selective activity towards multi-drug resistant A. baumannii strains, with MIC values ranging from 0.39–1.56 μM and selectivity indices of 3.14–7.23. This sub-micromolar potency against a clinically challenging, drug-resistant pathogen is a notable differentiating feature.

Acinetobacter baumannii ESKAPE pathogens Multi-drug resistance Selectivity Index

Enhanced Antibacterial Activity via Lipophilic Thiol Chelation: Bi³⁺ Synergy with Dithiols

The antibacterial potency of the bismuth cation (Bi³⁺) is dramatically enhanced when complexed with certain lipophilic thiol compounds [1]. Chelation with dithiols such as dimercaprol (BAL) or 1,3-propanedithiol increased antibacterial activity 25- to 300-fold compared to uncomplexed Bi³⁺. The resulting bismuth-BAL compound (BisBAL) exhibited MICs of 2.2 μM against H. pylori, 5–7 μM against Staphylococci, and 7.5 μM against C. difficile. In contrast, unchelated Bi³⁺ showed MIC ranges of 15–100 μM against anaerobes.

Synergy Chelation BisBAL Broad-spectrum

Tunable Lewis Acidity: Cationic Bismuth(III) Species Bridge BiCl₃ and AlCl₃ Acceptor Numbers

A library of cationic bismuth(III) pyridine(diimine) compounds was synthesized and their Lewis acidity quantified using the acceptor number (AN) method [1]. These bismuth cations exhibited acceptor number values ranging between those of BiCl₃ and AlCl₃, two classic Lewis acids with very different reactivity profiles. Critically, their catalytic reactivity for C-C bond formation (e.g., Friedel-Crafts-type arene acylation and nucleophilic ketone additions) was distinct from that of the simple salts BiCl₃ and AlCl₃.

Lewis Acid Catalysis Acceptor Number C-C Bond Formation Friedel-Crafts

Bismuth Cation (CAS 23713-46-4): Evidence-Backed Procurement Scenarios for Research and Industry


Helicobacter pylori Eradication Research and Formulation

For studies investigating H. pylori susceptibility or for developing bismuth-containing quadruple therapy formulations, colloidal bismuth subcitrate (CBS) is the evidence-backed choice. As demonstrated in head-to-head MIC testing, CBS exhibits 2- to 4-fold greater potency (MIC 1–8 μg/mL) than bismuth subsalicylate (MIC 4–32 μg/mL) [1]. Furthermore, CBS provides ≥10% solubility in gastric juice and measurable systemic absorption (>0.5%), whereas bismuth subnitrate is essentially insoluble and inactive in vitro (MIC >400 μg/mL) [2]. This solubility and potency profile directly impacts the local gastric concentration of active Bi³⁺ achievable at the infection site.

Discovery of Novel Antibiotics Targeting ESKAPE Pathogens

In programs aimed at discovering new antibiotics against high-priority ESKAPE pathogens such as multi-drug resistant Acinetobacter baumannii, bismuth(III) complexes with 8-hydroxyquinolinate ligands offer a validated starting point. Complexes 3 and 4 demonstrated sub-micromolar potency (MIC 0.39–1.56 μM) specifically against multi-drug resistant A. baumannii, with favorable selectivity indices of 3.14–7.23 [1]. This targeted activity against a clinically challenging Gram-negative pathogen, combined with a measurable therapeutic window, justifies procurement of these specific Bi³⁺ coordination complexes for hit-to-lead optimization.

Development of Broad-Spectrum Bismuth-Thiol Antimicrobial Formulations

For applications requiring broad-spectrum antibacterial activity from a bismuth source—such as topical antiseptics, medical device coatings, or gastrointestinal infection models—simple bismuth salts are insufficient. Chelation of Bi³⁺ with lipophilic dithiols (e.g., dimercaprol) enhances antibacterial potency 25- to 300-fold, as shown for the BisBAL complex which achieves MICs of 2.2 μM against H. pylori, 5–7 μM against Staphylococci, and 7.5 μM against C. difficile [1]. Procurement decisions for antimicrobial research should therefore consider bismuth-thiol complexes rather than unchelated Bi³⁺ salts to access this substantial potency gain.

Lewis Acid Catalysis Requiring Tunable Acidity Between BiCl₃ and AlCl₃

In synthetic organic chemistry applications requiring a Lewis acid catalyst with acidity and reactivity distinct from traditional main-group halides, cationic bismuth(III) pyridine(diimine) compounds provide a unique profile. These species exhibit acceptor numbers intermediate between BiCl₃ and AlCl₃, yet demonstrate catalytic behavior in C-C bond-forming reactions (e.g., Friedel-Crafts acylation, nucleophilic ketone additions) that is not achievable with either simple salt [1]. Procurement of these structurally defined bismuth cations enables access to a reactivity space not covered by BiCl₃, AlCl₃, or other conventional Lewis acids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bismuth cation

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.